molecular formula C12H14BrN3 B2694144 7-Bromo-2-(tert-butyl)quinazolin-4-amine CAS No. 2089300-53-6

7-Bromo-2-(tert-butyl)quinazolin-4-amine

Cat. No.: B2694144
CAS No.: 2089300-53-6
M. Wt: 280.169
InChI Key: JUTJSUMDKIVRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-(tert-butyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound features a bromine atom at the 7th position, a tert-butyl group at the 2nd position, and an amine group at the 4th position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

7-Bromo-2-(tert-butyl)quinazolin-4-amine has several scientific research applications:

Future Directions

Quinazoline derivatives have attracted considerable attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that “7-Bromo-2-(tert-butyl)quinazolin-4-amine” and similar compounds may have potential applications in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(tert-butyl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-2-(tert-butyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(tert-butyl)quinazolin-4-amine is unique due to the presence of both the bromine atom and the tert-butyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to similar compounds .

Properties

IUPAC Name

7-bromo-2-tert-butylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTJSUMDKIVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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